molecular formula C17H15N3O3S B2576919 1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid CAS No. 937599-72-9

1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid

Cat. No. B2576919
M. Wt: 341.39
InChI Key: ZQIFPGSGHLDBSD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, known as Biginelli-compounds. The study by Kappe and Roschger (1989) explored methylation and acylation reactions, synthesis of pyrimido[2,3-b]thiazines, and indeno[1,2-d]pyrimidines via intramolecular Friedl-Crafts acylation among others, showcasing the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds (Kappe & Roschger, 1989).

Quantum Chemical Studies

Mamarakhmonov et al. (2016) conducted quantum chemical calculations to study the reactions of certain carboxylic acids and their esters within the thieno[2,3-d]pyrimidin-4-one series with nitrating agents. This research provided insights into the electronic structures, molecular geometries, and the factors influencing the direction of chemical reactions, underscoring the complexity and potential of pyrimidine derivatives in chemical synthesis (Mamarakhmonov et al., 2016).

Structural Modifications and Aggregation

Nagarajaiah and Begum (2014) explored the impact of structural modifications on the supramolecular aggregation of thiazolo[3, 2-a]pyrimidines. By altering substituents at various positions, they observed significant differences in intermolecular interaction patterns, providing valuable insights into the conformational features and how they influence the physical properties of these compounds (Nagarajaiah & Begum, 2014).

Antimicrobial Activity

The search for new antimicrobial agents has led to the synthesis and evaluation of pyrido[2,3-d]pyrimidines for their antibacterial activity. Zakharov et al. (1996) investigated the condensation reactions leading to the formation of 1-aryl-2-vinyl-7-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-4-ones, revealing their potential as antibacterial compounds (Zakharov et al., 1996).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-8-4-5-9(2)12(6-8)20-14-13(15(21)19-17(20)24)11(16(22)23)7-10(3)18-14/h4-7H,1-3H3,(H,22,23)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFPGSGHLDBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=NC(=CC(=C3C(=O)NC2=S)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid

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